4-Fluoro-2,6-dimethylbenzoyl chloride
Overview
Description
4-Fluoro-2,6-dimethylbenzoyl chloride is a chemical compound that belongs to the class of benzoyl chlorides. It is commonly used in the synthesis of various organic compounds and has been found to exhibit biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,6-dimethylbenzoyl chloride typically involves the chlorination of 4-Fluoro-2,6-dimethylbenzoic acid. This reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents under reflux conditions. The reaction proceeds as follows:
4-Fluoro-2,6-dimethylbenzoic acid+SOCl2→4-Fluoro-2,6-dimethylbenzoyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2,6-dimethylbenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-Fluoro-2,6-dimethylbenzoic acid and hydrochloric acid.
Reduction: It can be reduced to 4-Fluoro-2,6-dimethylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under basic conditions.
Hydrolysis: Water or aqueous sodium hydroxide (NaOH) solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed:
Amides, esters, and thioesters: from nucleophilic substitution reactions.
4-Fluoro-2,6-dimethylbenzoic acid: from hydrolysis.
4-Fluoro-2,6-dimethylbenzyl alcohol: from reduction.
Scientific Research Applications
4-Fluoro-2,6-dimethylbenzoyl chloride is utilized in various scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: It is used in the preparation of biologically active molecules for studying enzyme inhibition and receptor binding.
Medicine: The compound is involved in the development of potential therapeutic agents, particularly in the field of oncology.
Industry: It is employed in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Fluoro-2,6-dimethylbenzoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of complex molecules, where the compound acts as a building block .
Comparison with Similar Compounds
- 4-Fluorobenzoyl chloride
- 2,6-Dimethylbenzoyl chloride
- 4-Chloro-2,6-dimethylbenzoyl chloride
Comparison: 4-Fluoro-2,6-dimethylbenzoyl chloride is unique due to the presence of both fluorine and methyl groups on the benzoyl chloride structure. The fluorine atom enhances the compound’s reactivity and stability, while the methyl groups provide steric hindrance, influencing the compound’s chemical behavior. Compared to similar compounds, this compound offers a distinct balance of reactivity and stability, making it valuable in various synthetic applications .
Properties
IUPAC Name |
4-fluoro-2,6-dimethylbenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c1-5-3-7(11)4-6(2)8(5)9(10)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJZJWFWYZXZML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)Cl)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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